Cellular Safety and GSH Elevation: N,S-Diacetyl-L-cysteine Methyl Ester vs. L-Cysteine Methyl Ester
In a direct head-to-head comparison using the IGR 1 human melanoma cell line, the target compound provided a marked elevation in cellular glutathione (GSH) levels with minimal toxicity. This is in stark contrast to L-cysteine methyl ester and L-cysteine octyl ester, which were both 'proved to be highly toxic to the cells' [1]. The target compound's dual acetylation and methyl ester modifications render it a safe and effective vehicle for intracellular cysteine delivery, whereas simple esters cause unacceptable cell loss.
| Evidence Dimension | Cellular Toxicity and GSH Elevation |
|---|---|
| Target Compound Data | 1 mM: 'marked elevation of the cellular glutathione level without apparent or with slight cell loss' |
| Comparator Or Baseline | L-Cysteine Methyl Ester & L-Cysteine Octyl Ester (1 mM) |
| Quantified Difference | Comparators: 'proved to be highly toxic to the cells' |
| Conditions | IGR 1 human melanoma cell line; 24 h treatment |
Why This Matters
For any cell-based research requiring glutathione modulation, the target compound is essential; using the simpler ester comparator will invalidate results due to extensive cytotoxicity.
- [1] Karg, E., Tunek, A., Brötell, H., Hallberg, A., Rosengren, E., & Rorsman, H. (1990). Glutathione in human melanoma cells: Effects of cysteine, cysteine esters and glutathione isopropyl ester. Journal of Dermatological Science, 1(1), 39. View Source
